ATP Disodium Salt as a Competitive Inhibitor of Na⁺/K⁺-ATPase: Free ATP vs. MgATP Complex
In Na⁺/K⁺-ATPase assays under mimetic physiological conditions (310.15 K, pH 7.4), the MgATP complex functions as the true substrate with a Michaelis constant (Km) of approximately 0.5 mM. Free ATP (the species present when using ATP disodium salt without added Mg²⁺) acts as a competitive inhibitor with an inhibition constant (Ki) of 0.253 mM [1]. This demonstrates that ATP disodium salt, when used without stoichiometric Mg²⁺ supplementation, transitions from substrate to inhibitor in this enzyme system.
| Evidence Dimension | Enzyme kinetics: substrate vs. inhibitor activity at Na⁺/K⁺-ATPase |
|---|---|
| Target Compound Data | Ki = 0.253 mM (free ATP as competitive inhibitor) |
| Comparator Or Baseline | Km ≈ 0.5 mM (MgATP complex as true substrate) |
| Quantified Difference | Free ATP is an inhibitor (Ki 0.253 mM); MgATP is the substrate (Km 0.5 mM) |
| Conditions | 310.15 K, pH 7.4, microcalorimetric thermokinetic method |
Why This Matters
This quantitative differentiation is essential for investigators designing Na⁺/K⁺-ATPase assays; using ATP disodium salt without controlled Mg²⁺ addition will produce inhibition rather than substrate turnover, fundamentally altering experimental outcomes and data interpretation.
- [1] Kinetic Studies on Na⁺/K⁺-ATPase and Inhibition of Na⁺/K⁺-ATPase by ATP. Journal of Enzyme Inhibition and Medicinal Chemistry, 2004; 19(4): 333–338. Results: MgATP complex Km ≈ 0.5 mM; free ATP Ki = 0.253 mM. View Source
